molecular formula C18H18O6 B1587076 (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate CAS No. 929558-08-7

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

Cat. No.: B1587076
CAS No.: 929558-08-7
M. Wt: 330.3 g/mol
InChI Key: DJOUKNAKSJTIKP-HOTGVXAUSA-N
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Description

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound with the molecular formula C18H18O6. It is a diester derived from butane-1,4-diol and benzoic acid. This compound is notable for its chiral centers at the 2 and 3 positions, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2S,3S)-2,3-butanediol with benzoic acid. One common method is the chemoenzymatic preparation, which involves the use of enzymes to catalyze the reaction under mild conditions. This method is advantageous due to its high enantioselectivity and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale esterification processes. The use of biocatalysts, such as lipases, can enhance the efficiency and selectivity of the reaction. Additionally, the reaction can be carried out under controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it back to the diol form.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.

Major Products

The major products formed from these reactions include diketones, diols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s chiral centers allow it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOUKNAKSJTIKP-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365512
Record name (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929558-08-7
Record name (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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